3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, cyclopropyl, and thiophene moieties
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The exact nature of these interactions and the resulting changes in the target proteins or cells would need to be determined through experimental studies.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the known activities of similar indole derivatives, it could potentially have a range of effects, such as inhibiting the replication of viruses, reducing inflammation, killing or inhibiting the growth of cancer cells, or blocking the activity of certain enzymes . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules or ions in the environment. For example, many compounds are sensitive to light and heat, and can degrade or lose their activity under certain conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide
- 3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride
Uniqueness
3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and thiophene moieties, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-cyclopropyl-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-12-15(17)5-2-6-16(12)22(19,20)18(13-7-8-13)10-9-14-4-3-11-21-14/h2-6,11,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLHSMXHHBFGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.